molecular formula C19H18ClFN2O B5706763 1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

Cat. No. B5706763
M. Wt: 344.8 g/mol
InChI Key: MJRSSEZUSSKEBD-XCVCLJGOSA-N
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Description

1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a piperazine derivative that has been synthesized through a multi-step process using various reagents and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It may also act by modulating the activity of certain neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and modulate neurotransmitter activity. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine in lab experiments include its potential to exhibit significant activity against various types of cancer cells and its low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine. These include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and development. Additionally, further research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine involves a multi-step process that requires various reagents and catalysts. The first step involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetyl-4-chloroaniline. The second step involves the reaction of N-acetyl-4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form 4-(4-chlorophenyl)-3-(4-fluorophenyl)but-3-en-2-one. The final step involves the reaction of 4-(4-chlorophenyl)-3-(4-fluorophenyl)but-3-en-2-one with piperazine in the presence of a catalyst such as palladium on carbon to form 1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine.

Scientific Research Applications

1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has shown potential applications in drug discovery and development. This compound has been found to exhibit significant activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit activity against bacterial and fungal infections. Additionally, this compound has been found to exhibit potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O/c20-16-4-8-18(9-5-16)22-11-13-23(14-12-22)19(24)10-3-15-1-6-17(21)7-2-15/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRSSEZUSSKEBD-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one

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